N-[2-(2-Chlorophenyl)ethyl]benzamide
Description
N-[2-(2-Chlorophenyl)ethyl]benzamide is a benzamide derivative characterized by a benzoyl group linked via an amide bond to a 2-(2-chlorophenyl)ethylamine moiety. The ortho-chloro substitution on the phenyl ring introduces steric and electronic effects, which may influence its physicochemical properties (e.g., solubility, melting point) and biological interactions.
Properties
CAS No. |
76518-43-9 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H14ClNO/c16-14-9-5-4-6-12(14)10-11-17-15(18)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
InChI Key |
MHFSIQSJZFIMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes key structural analogs, their modifications, and associated biological activities:
Key Observations
Antiparasitic Activity
- Rip-B (3,4-dimethoxy analog) and indole-containing benzamides disrupt Plasmodium falciparum synchronization, suggesting that electron-donating groups (e.g., methoxy) or aromatic heterocycles (e.g., indole) enhance antiparasitic effects .
- Nitazoxanide , though structurally distinct (nitro-thiazole core), demonstrates the importance of electron-withdrawing groups in antiparasitic applications .
Antioxidant Properties
- THHEB , with hydroxyl groups at positions 3, 4, and 5 of the benzamide, exhibited potent radical scavenging (IC50 = 22.8 μM for DPPH), outperforming ascorbic acid. This highlights the critical role of polar substituents in antioxidant activity .
Receptor Binding and Cancer Therapy
- Sigma receptor ligands (e.g., [125I]PIMBA) show that piperidinyl and iodinated substituents enable high-affinity binding (Kd = 5.80 nM) and tumor retention, underscoring the importance of lipophilic groups in targeting cancer cells .
Anti-Inflammatory and Analgesic Effects
- Compound 3e (benzimidazole derivative) demonstrated significant efficacy with a 2-chlorophenyl group, indicating that halogen placement and heterocyclic integration enhance therapeutic profiles while reducing toxicity .
Physicochemical and Structural Insights
- Chlorine Substitution Position: Ortho-chloro substituents (e.g., in this compound) may induce steric hindrance, affecting amide conformation. notes that trans-amide geometry is common in chloro-substituted benzamides, influencing crystallinity and stability .
- Methoxy vs. Hydroxy Groups : Methoxy groups in Rip-B improve synthetic yield (80%) compared to hydroxylated analogs, which may complicate synthesis but enhance antioxidant capacity .
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